Computed Lipophilicity (XLogP3) Directly Compared to the Regioisomer 3-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole
The target compound possesses a computed XLogP3 of 2.5, which is identical to its close regioisomer 3-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole, also with an XLogP3 of 2.5 [1]. This similarity confirms that simple ortho-to-meta halogen shifts on the phenyl ring do not alter overall lipophilicity within this isomeric series, positioning both compounds within the optimal drug-like lipophilicity window. In contrast, the commercial screening compound 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which has two phenyl rings, exhibits a substantially higher LogP of 4.55, placing it well outside the optimal range and highlighting the favorable lipophilicity of the simpler 3-(3-chloro-4-fluorophenyl) core .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (computed) |
| Comparator Or Baseline | 3-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole: XLogP3 = 2.5; 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: LogP = 4.55 |
| Quantified Difference | Identical to the regioisomer (ΔXLogP3 = 0); 2.05 units lower than the bis-phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Hit2Lead reported LogP |
Why This Matters
A LogP of ~2.5 is associated with balanced solubility and permeability, making this compound a superior starting point for fragment-based or lead-optimization campaigns compared to its more lipophilic, bis-phenyl analog.
- [1] PubChem. 3-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole (CID 176458087). https://pubchem.ncbi.nlm.nih.gov/compound/3-_5-Chloro-2-fluorophenyl_-1_2_4-oxadiazole View Source
